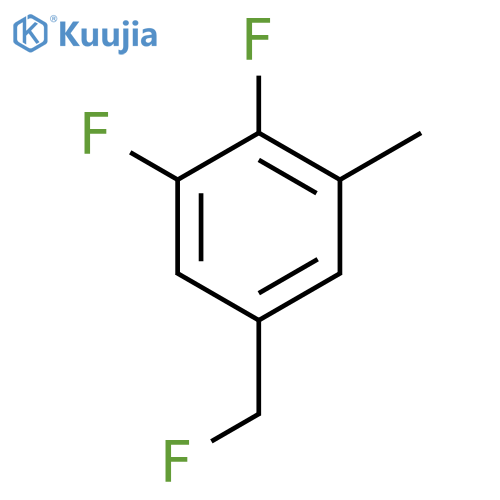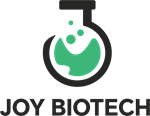Cas no 1803846-74-3 (2,3-Difluoro-5-(fluoromethyl)toluene)

1803846-74-3 structure
商品名:2,3-Difluoro-5-(fluoromethyl)toluene
CAS番号:1803846-74-3
MF:C8H7F3
メガワット:160.136392831802
CID:5007450
2,3-Difluoro-5-(fluoromethyl)toluene 化学的及び物理的性質
名前と識別子
-
- 2,3-Difluoro-5-(fluoromethyl)toluene
-
- インチ: 1S/C8H7F3/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3
- InChIKey: QZAJZHQJHPXODU-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(CF)=CC=1C)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 0
2,3-Difluoro-5-(fluoromethyl)toluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006321-500mg |
2,3-Difluoro-5-(fluoromethyl)toluene |
1803846-74-3 | 97% | 500mg |
815.00 USD | 2021-07-06 | |
| Alichem | A010006321-250mg |
2,3-Difluoro-5-(fluoromethyl)toluene |
1803846-74-3 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
| Alichem | A010006321-1g |
2,3-Difluoro-5-(fluoromethyl)toluene |
1803846-74-3 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
2,3-Difluoro-5-(fluoromethyl)toluene 関連文献
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
2. Water
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
1803846-74-3 (2,3-Difluoro-5-(fluoromethyl)toluene) 関連製品
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
